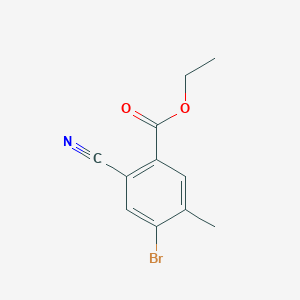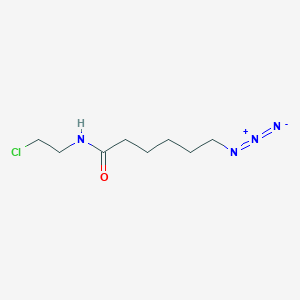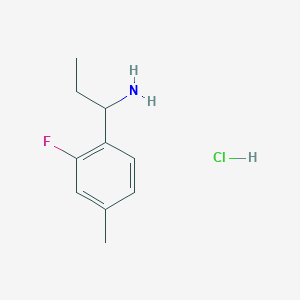
Ethyl 4-bromo-2-cyano-5-methylbenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-5-methylbenzoate (EBMC) is an organic compound belonging to the family of benzoates. It is a colorless, crystalline solid and is used as a reagent in organic synthesis. EBMC has been studied extensively over the past few decades due to its unique properties and potential applications in the pharmaceutical and biomedical fields.
Mechanism of Action
The exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate is still not fully understood. However, it is believed that Ethyl 4-bromo-2-cyano-5-methylbenzoate functions as an inhibitor of enzymes such as COX-2 and AChE. Ethyl 4-bromo-2-cyano-5-methylbenzoate binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been shown to scavenge ROS, suggesting that it may act as an antioxidant.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-methylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-bromo-2-cyano-5-methylbenzoate can inhibit the activity of enzymes such as COX-2 and AChE. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been shown to scavenge ROS and protect against UV-induced damage. In vivo studies have demonstrated that Ethyl 4-bromo-2-cyano-5-methylbenzoate can reduce inflammation and pain perception.
Advantages and Limitations for Lab Experiments
Ethyl 4-bromo-2-cyano-5-methylbenzoate has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound and is relatively easy to synthesize. Additionally, Ethyl 4-bromo-2-cyano-5-methylbenzoate is relatively non-toxic and can be used in a variety of experiments. One limitation is that the exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate is still not fully understood. Additionally, the effects of Ethyl 4-bromo-2-cyano-5-methylbenzoate on humans have not been extensively studied and more research is needed in this area.
Future Directions
There are several potential future directions for Ethyl 4-bromo-2-cyano-5-methylbenzoate. One potential direction is to further study its mechanism of action and its effects on humans. Additionally, Ethyl 4-bromo-2-cyano-5-methylbenzoate could be further studied for its potential applications in drug development and as an antioxidant. Ethyl 4-bromo-2-cyano-5-methylbenzoate could also be studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease. Finally, Ethyl 4-bromo-2-cyano-5-methylbenzoate could be studied for its potential use in the development of novel materials and devices.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-methylbenzoate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain perception. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been studied as a potential antioxidant, as it has been shown to scavenge reactive oxygen species (ROS). Ethyl 4-bromo-2-cyano-5-methylbenzoate has been used in studies of the effects of ultraviolet radiation on skin cells, as it has been shown to protect against UV-induced damage. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)10(12)5-8(9)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFXPSPBYDMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1417045.png)
![(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid](/img/structure/B1417046.png)




![1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1417054.png)

